N'-(4-ethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
This compound features a pyrrolidine core substituted with a 4-methoxybenzenesulfonyl group, an ethanediamide linker, and a 4-ethylphenyl moiety. The 4-ethylphenyl substituent contributes to lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-3-16-6-8-17(9-7-16)24-22(27)21(26)23-15-18-5-4-14-25(18)31(28,29)20-12-10-19(30-2)11-13-20/h6-13,18H,3-5,14-15H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAKKCCTOAVNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxybenzenesulfonyl group: This step may involve sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride.
Attachment of the ethylphenyl group: This can be done through Friedel-Crafts alkylation or similar reactions.
Formation of the ethanediamide linkage: This step involves amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the amide bond.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of N’-(4-ethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Analogues
Key Observations :
- Piperazine (6-membered, two nitrogen atoms) and piperidine (6-membered, one nitrogen) in analogues allow for greater flexibility .
- Substituent Effects: The 4-ethylphenyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the 4-methoxyphenyl (logP ~2.1) in and .
Physicochemical Properties
Table 2: Physical Properties
Key Observations :
- The target compound’s 4-ethylphenyl group likely reduces aqueous solubility compared to methoxy-substituted analogues (e.g., and ).
- The sulfonamide group in the target compound may improve thermal stability, as seen in ’s sulfonamide derivatives with melting points >200°C .
Pharmacological Implications
- Receptor Binding : The pyrrolidine core and sulfonamide group in the target compound may target serotonin or sigma receptors, akin to sulfonamide-containing drugs like Celecoxib. Piperidine/piperazine analogues () are common in opioid or antipsychotic designs .
- Metabolic Stability : The ethanediamide linker in the target compound may resist esterase hydrolysis better than the carboxamide in , enhancing bioavailability .
Biological Activity
N'-(4-ethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in medicinal chemistry. Its molecular structure suggests possible interactions with various biological targets, making it a candidate for further investigation into its biological activity.
- Molecular Formula : C21H25N3O5S
- Molecular Weight : 431.5 g/mol
- Purity : Typically around 95%
- InChI : InChI=1S/C21H25N3O5S/c1-15-5-7-16(8-6-15)23-21(26)20(25)22-14-17-4-3-13-24(17)30(27,28)19-11-9-18(29-2)10-12-19/h5-12,17H,3-4,13-14H2,1-2H3,(H,22,25)(H,23,26).
The compound's biological activity may be attributed to its structural components. The presence of the pyrrolidine ring and sulfonamide group is significant as these structures are often associated with various pharmacological effects, including antimicrobial and anti-inflammatory properties. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide groups exhibit antimicrobial properties. A study comparing various sulfonamide derivatives showed that modifications to the aromatic rings significantly influenced their activity against bacterial strains. Specifically, derivatives with electron-donating groups (like methoxy) were more effective against Gram-positive bacteria .
Case Study: Structure–Activity Relationship (SAR)
A detailed SAR analysis revealed that the introduction of an ethyl group at the para position of the phenyl ring enhances the lipophilicity of the compound, potentially improving cell membrane permeability and bioavailability. This modification was observed to increase antimicrobial efficacy in similar compounds tested against Staphylococcus aureus and Escherichia coli .
| Compound | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | Structure | 12 | Moderate |
| N-(4-Methylphenyl)-4-methoxybenzenesulfonamide | Structure | 8 | High |
| N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide | Structure | 16 | Moderate |
Pharmacokinetics and Toxicity
Preliminary studies on the pharmacokinetics of similar sulfonamide compounds indicate moderate absorption and distribution characteristics. Toxicity assessments have shown that while sulfonamides are generally well-tolerated, they can cause hypersensitivity reactions in some individuals. Further studies are necessary to evaluate the specific toxicity profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
